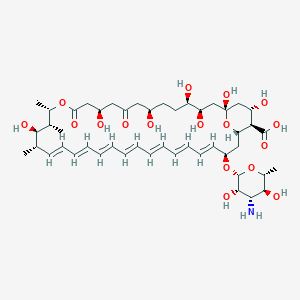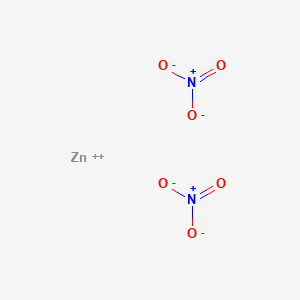
Kupfer-Dinatrium-EDTA
Übersicht
Beschreibung
Copper disodium ethylenediaminetetraacetate, commonly known as Copper disodium EDTA, is a coordination compound widely used in various fields due to its chelating properties. It is a blue crystalline solid that is highly soluble in water. The compound is formed by the complexation of copper ions with ethylenediaminetetraacetic acid (EDTA) and disodium ions, resulting in a stable and water-soluble complex .
Wissenschaftliche Forschungsanwendungen
Copper disodium EDTA has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Copper disodium EDTA, also known as Copper disodium ethylenediaminetetraacetate or Copper versenate, primarily targets divalent and trivalent metal ions in the body . It has a high affinity for calcium, leading to a decrease in serum calcium levels during intravenous infusion .
Mode of Action
Copper disodium EDTA forms chelates with these metal ions . Chelation is a type of binding that involves the formation of multiple bonds between a molecule (in this case, Copper disodium EDTA) and a metal ion . This interaction results in the formation of a ring-like structure, which is stable and can be excreted from the body .
Biochemical Pathways
The biochemical pathways affected by Copper disodium EDTA are primarily related to the metabolism of divalent and trivalent metal ions . By chelating these ions, Copper disodium EDTA can affect their availability for various biochemical reactions. For example, it can inhibit enzyme-catalyzed reactions that are sensitive to traces of heavy metals .
Result of Action
The primary result of Copper disodium EDTA’s action is the removal of divalent and trivalent metal ions from the body . This can be beneficial in situations where there is an excess of these ions, such as in cases of heavy metal toxicity .
Action Environment
The action of Copper disodium EDTA can be influenced by various environmental factors. For example, it is considered an environmental pollutant because it is poorly biodegradable and has the potential to absorb and remobilize heavy metals . Furthermore, the efficacy of Copper disodium EDTA can be affected by the presence of other substances that can also bind to divalent and trivalent metal ions .
Biochemische Analyse
Biochemical Properties
Copper disodium ethylenediaminetetraacetate plays a crucial role in biochemical reactions. It is known to inhibit a range of metallopeptidases, where the method of inhibition occurs via the chelation of the metal ion required for catalytic activity . This compound interacts with enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical pathways .
Cellular Effects
The effects of Copper disodium ethylenediaminetetraacetate on cells are multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent the joining of cadherins between cells, thereby preventing clumping of cells grown in liquid suspension or detaching adherent cells for passaging .
Molecular Mechanism
The molecular mechanism of Copper disodium ethylenediaminetetraacetate involves its ability to bind to metal ions, such as Cu(I) and Cu(II), acting as a hexadentate ligand . This chelation process inhibits the metal ion’s catalytic activity, affecting various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper disodium ethylenediaminetetraacetate can change over time. For instance, an excess of this compound leads to an increase in the fraction of free dissociated ligand, which competes for electrostatic attraction on protonated amine groups, leading to a decrease in sorption capacity in the column .
Dosage Effects in Animal Models
In animal models, the effects of Copper disodium ethylenediaminetetraacetate can vary with different dosages. For instance, a study on calves found that a dose of 0.9 mg/kg BW of Copper disodium ethylenediaminetetraacetate was potentially hepatotoxic .
Metabolic Pathways
Copper disodium ethylenediaminetetraacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been linked to the lipoic acid pathway, a critical mediator of cuproptosis, a form of regulated cell death driven by copper accumulation .
Transport and Distribution
Copper disodium ethylenediaminetetraacetate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Copper disodium ethylenediaminetetraacetate can affect its activity or function. It has been found that the highest proportion of Copper disodium ethylenediaminetetraacetate is stored in cell walls and vacuoles . This localization can influence the compound’s impact on cellular processes and functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper disodium EDTA can be synthesized through the reaction of copper sulfate with disodium EDTA in an aqueous solution. The reaction typically involves dissolving disodium EDTA in water and then adding copper sulfate solution slowly while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of Copper disodium EDTA. The reaction can be represented as follows:
CuSO4+Na2EDTA→Cu(EDTA)2−+Na2SO4
Industrial Production Methods
In industrial settings, the production of Copper disodium EDTA involves large-scale mixing of copper sulfate and disodium EDTA in reactors. The process is optimized to ensure complete reaction and high yield. The resulting solution is then filtered, concentrated, and crystallized to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Copper disodium EDTA primarily undergoes complexation reactions due to its chelating nature. It forms stable complexes with various metal ions, including calcium, magnesium, and iron. The compound does not readily undergo oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions
The most common reagents used in reactions involving Copper disodium EDTA are metal salts such as calcium chloride, magnesium sulfate, and iron chloride. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH levels.
Major Products Formed
The major products formed from reactions involving Copper disodium EDTA are the corresponding metal-EDTA complexes. For example, when reacting with calcium chloride, the product is calcium disodium EDTA:
CaCl2+Cu(EDTA)2−→Ca(EDTA)2−+CuCl2
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Disodium-EDTA: Ähnlich wie Kupferdisodium-EDTA, jedoch ohne das Kupferion. Es wird häufig als Chelatbildner in verschiedenen Anwendungen verwendet.
Calciumdisodium-EDTA: Wird zur Lebensmittelkonservierung und als Chelatbildner in der Medizin verwendet.
Eisen-Disodium-EDTA: Wird in der Landwirtschaft verwendet, um Eisenmangel in Pflanzen zu beheben.
Einzigartigkeit
Kupferdisodium-EDTA ist aufgrund seiner spezifischen Fähigkeit, stabile Komplexe mit Kupferionen zu bilden, einzigartig, wodurch es besonders nützlich für Anwendungen ist, die eine Kupferchelatbildung erfordern. Seine Stabilität und Löslichkeit in Wasser machen es auch gegenüber anderen Chelatbildnern von Vorteil .
Eigenschaften
CAS-Nummer |
14025-15-1 |
|---|---|
Molekularformel |
C10H12CuN2NaO8- |
Molekulargewicht |
374.75 g/mol |
IUPAC-Name |
copper;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+2;+1/p-4 |
InChI-Schlüssel |
YZIVQZRVXMXRJY-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cu+2] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Cu+2] |
Physikalische Beschreibung |
Blue odorless powder; [Akzo Nobel MSDS] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential risks associated with parenteral administration of Copper Disodium Edetate in calves?
A: Research indicates that Copper Disodium Edetate, even at recommended doses, can cause severe toxicity in calves. [, , ] Symptoms such as hyperexcitability, hypermetria, hindlimb weakness, head pressing, depression, and opisthotonos have been observed within 6 to 24 hours post-injection. [] These symptoms often precede death by 1 to 2 days. [] Necropsy and histopathological examinations revealed massive liver necrosis in affected calves. [] High blood concentrations of liver enzymes in surviving calves suggest liver damage. [] Furthermore, elevated blood iron levels in deceased calves indicate a potential interaction between copper and iron. []
Q2: How does Copper Disodium Edetate compare to Copper Glycinate in terms of toxicity when administered parenterally to cattle?
A: A study comparing Copper Disodium Edetate and Copper Glycinate in cows showed significant differences in toxicity. [] While Copper Disodium Edetate injections resulted in mortalities, no losses occurred with Copper Glycinate. [] This difference in toxicity could be related to the observed difference in peak plasma copper levels, with Copper Disodium Edetate resulting in significantly higher levels than Copper Glycinate. []
Q3: What happens to Copper Disodium Edetate after it is administered intravenously in humans?
A: Following intravenous administration, Copper Disodium Edetate exhibits specific distribution and excretion patterns within the body. [] Within two hours, the compound concentrates in metastatic tumors at levels about nine times higher than in healthy brain tissue. [] Similarly, rapidly growing gliomas exhibit concentrations about five times higher than normal brain tissue. [] While muscle tissue shows a steady increase in copper concentration over time, the levels in tumor and healthy brain tissue decline. [] Approximately 5% of the injected dose is excreted through urine, while the remaining portion mostly undergoes radioactive decay before excretion. []
Q4: What are the radiation exposure considerations associated with using Copper-64 in diagnostic scans?
A: A diagnostic scan using Copper-64 results in a whole-body radiation dose of 0.33 rad. [] This dosage is relatively low, equivalent to the weekly permissible dose for individuals consistently exposed to radiation. [] Therefore, repeating this diagnostic procedure multiple times is considered safe. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



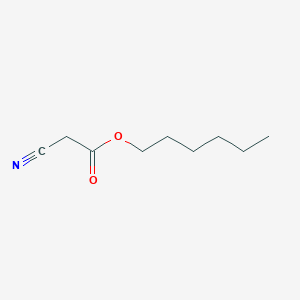
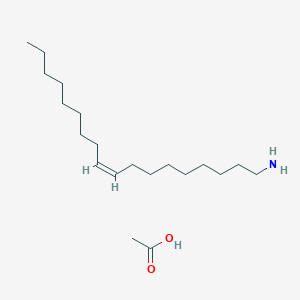


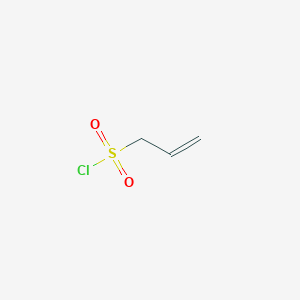
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)



